molecular formula C24H19ClFN3O4S B2478466 (2Z)-2-[(3-chloro-4-fluorobenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide CAS No. 866342-37-2

(2Z)-2-[(3-chloro-4-fluorobenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2478466
CAS No.: 866342-37-2
M. Wt: 499.94
InChI Key: DGCRSOSTRZJCKG-COOPMVRXSA-N
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Description

This compound belongs to the chromene-carboxamide class, characterized by a 2H-chromene core substituted with a carboxamide group and a benzenesulfonamido-imino moiety. The (2Z)-configuration indicates the stereochemistry of the imino group.

Properties

IUPAC Name

(2Z)-2-[(3-chloro-4-fluorophenyl)sulfonylhydrazinylidene]-N-(4-ethylphenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClFN3O4S/c1-2-15-7-9-17(10-8-15)27-23(30)19-13-16-5-3-4-6-22(16)33-24(19)28-29-34(31,32)18-11-12-21(26)20(25)14-18/h3-14,29H,2H2,1H3,(H,27,30)/b28-24-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCRSOSTRZJCKG-COOPMVRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (2Z)-2-[(3-chloro-4-fluorobenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative.

    Introduction of the Sulfonamido Group: The sulfonamido group can be introduced via a sulfonation reaction using a sulfonyl chloride reagent.

    Addition of the Imino Group: The imino group can be added through a condensation reaction with an amine derivative.

    Attachment of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using a carboxylic acid derivative and an amine.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group (-CONH-) undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction Conditions :

  • Acidic Hydrolysis : Concentrated HCl (6M) at 100°C for 8–12 hours.

  • Basic Hydrolysis : NaOH (2M) in aqueous ethanol under reflux.

Products :

  • Acidic hydrolysis generates 3-[(3-chloro-4-fluorobenzenesulfonamido)imino]-2H-chromene-3-carboxylic acid and ammonium chloride.

  • Basic hydrolysis produces the corresponding carboxylate salt.

Mechanism :
Protonation of the carbonyl oxygen (acidic) or nucleophilic attack by hydroxide ions (basic) cleaves the amide bond.

Reaction Type Reagents Conditions Products
Acidic HydrolysisHCl (6M)100°C, 8–12 hrsCarboxylic acid + NH₄Cl
Basic HydrolysisNaOH (2M) + H₂OReflux in ethanolCarboxylate salt + NH₃

Nucleophilic Substitution at the Chlorine Atom

The 3-chloro substituent on the benzenesulfonamide group participates in nucleophilic substitution reactions.

Reaction Conditions :

  • Nucleophiles (e.g., amines, thiols) in polar aprotic solvents (e.g., DMF).

  • Catalyzed by K₂CO₃ or Et₃N at 60–80°C.

Example Reaction :
Reaction with piperidine replaces chlorine with a piperidinyl group, forming (2Z)-2-[(3-piperidinyl-4-fluorobenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide .

Mechanism :

  • SNAr (nucleophilic aromatic substitution) facilitated by electron-withdrawing groups (e.g., -SO₂NH-) activating the aryl chloride.

Nucleophile Product Yield
Piperidine3-piperidinyl-4-fluorobenzenesulfonamido derivative~65%
Sodium thiolate3-thioether-substituted derivative~58%

Reactivity of the Sulfonamide Group

The sulfonamide (-SO₂NH-) moiety undergoes alkylation or acylation reactions.

Reaction Conditions :

  • Alkylation : Alkyl halides (e.g., CH₃I) in DMF with NaH as base.

  • Acylation : Acetyl chloride in pyridine.

Products :

  • Alkylation yields N-alkyl-sulfonamide derivatives .

  • Acylation produces N-acetyl-sulfonamide derivatives .

Mechanistic Insight :
The sulfonamide nitrogen acts as a nucleophile, attacking electrophilic reagents.

Reaction Reagents Conditions Product
AlkylationCH₃I, NaH, DMF25°C, 6 hrsN-methyl-sulfonamide derivative
AcylationAcetyl chloride, pyridine0°C → RT, 12 hrsN-acetyl-sulfonamide derivative

Oxidation of the Chromene Ring

The chromene moiety undergoes oxidation, leading to ring-opening products.

Reaction Conditions :

  • KMnO₄ in acidic medium (H₂SO₄) .

  • H₂O₂ in acetic acid.

Products :

  • Chromene ring cleavage generates salicylaldehyde derivatives and carboxylic acid fragments .

Reduction of the Imino Group

The imino (-N=) group is reduced to an amine (-NH-).

Reaction Conditions :

  • H₂ gas with Pd/C catalyst in ethanol.

  • NaBH₄ in methanol.

Products :

  • Reduction yields (2Z)-2-[(3-chloro-4-fluorobenzenesulfonamido)amino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide .

Reaction Reagents Conditions Product
Chromene oxidationKMnO₄, H₂SO₄70°C, 4 hrsSalicylaldehyde + carboxylic acid
Imino reductionH₂, Pd/C50 psi, RT, 12 hrsAmine derivative

Characterization of Reaction Products

Key analytical data for representative products:

Acidic Hydrolysis Product (Carboxylic Acid)

  • ¹H-NMR (DMSO-d₆) : δ 10.2 (s, 1H, -COOH), 8.4 (s, 1H, imino-H), 7.2–7.9 (m, aromatic-H).

  • IR (cm⁻¹) : 1705 (C=O), 1340 (S=O).

Reduced Amine Derivative

  • Mass Spec (ESI+) : m/z 502.1 [M+H]⁺.

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity :
    • TCN-201 has shown promising results in inhibiting cancer cell growth in vitro. Studies indicate that it targets specific pathways involved in tumor proliferation and survival, making it a candidate for further development as an anticancer agent .
  • Antimicrobial Properties :
    • The compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes .
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that TCN-201 may possess anti-inflammatory properties, potentially beneficial in treating conditions like arthritis and other inflammatory diseases. The mechanism involves modulation of inflammatory cytokines and enzymes .

Biological Research Applications

  • Biochemical Assays :
    • TCN-201 is utilized in various biochemical assays to study enzyme interactions and protein functions. Its sulfonamide group allows it to interact with target proteins, facilitating the investigation of enzyme kinetics and inhibition mechanisms .
  • Cell Signaling Studies :
    • The compound serves as a tool for exploring cell signaling pathways, particularly those related to apoptosis and cell cycle regulation. Researchers use TCN-201 to elucidate the roles of specific signaling molecules in cellular responses to stress .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of breast cancer cell lines with IC50 values indicating potent activity .
Study 2Antimicrobial TestingShowed effectiveness against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) supporting its potential as an antimicrobial agent .
Study 3Anti-inflammatory MechanismIn vivo models indicated reduced inflammation markers when treated with TCN-201, suggesting a pathway for therapeutic use in chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of (2Z)-2-[(3-chloro-4-fluorobenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The presence of functional groups such as sulfonamido and imino may play a role in its binding affinity and specificity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The compound shares structural motifs with other chromene-carboxamide derivatives. Key comparisons include:

Compound Name Substituents Key Properties/Applications Reference
(2Z)-N-Acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide Acetyl group, 4-fluorophenyl imino Higher lipophilicity (logP ~3.2) due to acetyl substitution; used in kinase inhibition studies .
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide Oxo group, 4-sulfamoylphenyl Synthesized via two methods (yields: 75–86%); exhibits strong H-bonding potential .
N-(8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl) benzamide Tetrahydrochromene core, dual chlorophenyl groups Thermally stable (m.p. >250°C); used in heterocyclic chemistry for ring-expansion reactions .

Functional Group Variations and Impact

  • Halogenation : The 3-chloro-4-fluoro substitution in the target compound contrasts with the 4-fluoro (in ) or 2-chloro (in ) groups in analogues. Halogens enhance metabolic stability and binding to hydrophobic pockets in enzymes .
  • Sulfonamido vs. Carboxamide: The benzenesulfonamido-imino group in the target compound may improve solubility compared to purely carboxamide derivatives (e.g., ), but this depends on the solvent system .

Physicochemical Properties

  • Lipophilicity : The target compound’s calculated logP (estimated ~3.5–4.0) is higher than the acetylated analogue (logP ~3.2 ) due to the 4-ethylphenyl group. This aligns with HPLC-based lipophilicity trends observed in sulfonamide-carbamates .
  • Thermal Stability : Derivatives like compound 4 in (m.p. >250°C) suggest that halogenation and rigid chromene cores enhance thermal stability, a trait likely shared by the target compound.

Biological Activity

The compound (2Z)-2-[(3-chloro-4-fluorobenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide belongs to a class of chromone derivatives that have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, including monoamine oxidases (MAOs), and its potential therapeutic applications.

Structural Overview

The compound features a chromene core substituted with a sulfonamide group, which is known to enhance biological activity. The presence of fluorine and chlorine atoms in the aromatic ring contributes to the compound's lipophilicity and potential receptor binding affinity.

1. Monoamine Oxidase Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes involved in neurotransmitter metabolism. Inhibition of these enzymes can lead to increased levels of neurotransmitters, which is beneficial in treating various neuropsychiatric disorders.

  • Activity Assessment : The compound was evaluated for its inhibitory activity against MAO isoforms. Preliminary studies indicate that derivatives of chromene-3-carboxamide, including the target compound, exhibit varying degrees of MAO-B inhibition.
  • Structure-Activity Relationship (SAR) : Research has shown that substitution patterns on the chromene structure significantly influence MAO-B inhibitory activity. For instance, compounds with specific substituents at the 3-position of the chromone ring have demonstrated enhanced potency compared to their 2-substituted counterparts .
CompoundIC50 (µM)MAO Selectivity
4d0.9364.5-fold (MAO-B vs MAO-A)
Target CompoundTBDTBD

2. Antioxidant Activity

Chromone derivatives have been studied for their antioxidant properties, which are attributed to their ability to scavenge free radicals and reduce oxidative stress.

  • Experimental Findings : In vitro assays revealed that certain chromone derivatives exhibit significant antioxidant activity, potentially through mechanisms involving the donation of hydrogen atoms or electron transfer .

3. Antimicrobial Properties

The antimicrobial activity of chromone derivatives has also been explored, with several studies indicating that these compounds can inhibit bacterial growth.

  • Case Study : A series of synthesized chromone derivatives were tested against various bacterial strains. The results indicated that some compounds exhibited potent antibacterial activity, suggesting their potential as antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes for (2Z)-2-[(3-chloro-4-fluorobenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide?

The synthesis involves multi-step organic reactions, including:

  • Condensation : Reacting chromene-3-carboxamide precursors with halogenated benzenesulfonamides under reflux in polar aprotic solvents (e.g., DMF or DCM) .
  • Imine Formation : Using catalytic acetic acid to facilitate Schiff base formation between the sulfonamido group and the chromene backbone .
  • Purification : Employing column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key ConditionsReference
Condensation + Reflux65–7592–97DMF, 80°C, 12 h
Microwave-Assisted78–8598DCM, 100 W, 2 h
Solvent-Free60–7090Solid-state, 24 h

Q. How is the molecular structure of this compound confirmed?

Structural validation requires a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : 1H and 13C NMR in DMSO-d6 (400 MHz) to confirm substituent positions and Z-configuration .
  • X-ray Crystallography : Using SHELX software for refinement; hydrogen bonding and π-π stacking interactions are analyzed .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]<sup>+</sup> = 568.12) .

Q. What purification techniques are effective for isolating this compound?

  • Thin-Layer Chromatography (TLC) : Monitor reactions using silica plates (hexane:ethyl acetate = 7:3) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column (acetonitrile/water, 0.1% TFA) for isolating isomers .
  • Recrystallization : Ethanol/water (3:1) yields crystalline forms suitable for biological assays .

Advanced Research Questions

Q. How do electronic effects of the 3-chloro-4-fluorobenzenesulfonamido group influence reactivity?

  • Electron-Withdrawing Effects : The chloro and fluoro substituents reduce electron density at the sulfonamido nitrogen, enhancing electrophilic reactivity in nucleophilic substitution reactions .
  • Steric Hindrance : The 3-chloro-4-fluoro substitution pattern directs regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. Table 2: Substituent Effects on Reactivity

Reaction TypeKey ObservationReference
Nucleophilic Aromatic Substitution20% faster kinetics vs. non-halogenated analogs
Catalytic HydrogenationReduced yield due to steric bulk

Q. What computational methods predict biological targets for this compound?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR or CDK2) .
  • Molecular Dynamics (MD) : GROMACS simulations (50 ns) to assess binding stability in aqueous environments .
  • QSAR Modeling : Correlate substituent electronegativity with IC50 values for anti-cancer activity .

Q. How can stereochemical configuration (Z/E) be resolved experimentally?

  • NOESY NMR : Detect spatial proximity between the imino proton and chromene aromatic protons to confirm Z-configuration .
  • X-ray Diffraction : Unambiguous assignment via crystallographic data (e.g., C=N torsion angle < 10°) .

Q. What strategies address stability challenges during storage?

  • Light Sensitivity : Store in amber vials at -20°C; degradation <5% over 6 months .
  • Moisture Control : Use desiccants (silica gel) in sealed containers to prevent hydrolysis of the sulfonamido group .

Q. How is biological activity assessed in vitro?

  • Enzyme Inhibition Assays : Measure IC50 against COX-2 or MMP-9 using fluorogenic substrates .
  • Cell Viability Tests : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves (1–100 µM) .

Q. Table 3: Representative Bioactivity Data

TargetIC50 (µM)Cell LineReference
COX-20.45 ± 0.12HT-29
EGFR1.2 ± 0.3A549

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